4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Description
4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a piperazine sulfonamide derivative characterized by a dimethylated sulfonamide group at the 1-position of the piperazine ring and a 4-hydroxyphenyl substituent at the 4-position. This compound’s structural framework is frequently explored in medicinal chemistry for its versatility in targeting enzymes, receptors, and transporters .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-13(2)19(17,18)15-9-7-14(8-10-15)11-3-5-12(16)6-4-11/h3-6,16H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNMGBANIFJAHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-hydroxyaniline with N,N-dimethylpiperazine in the presence of a sulfonating agent. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.
Solvent: Common solvents like dichloromethane or ethanol.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with other functional groups, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The pharmacological and physicochemical properties of piperazine sulfonamides are highly dependent on substituents. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Observations:
- Hydrophilicity: The target compound’s 4-hydroxyphenyl group enhances polarity compared to bromophenyl () or quinoline-based analogs (). JHX-2 () and the pyrimidinyl analog () also exhibit increased hydrophilicity due to hydroxyl/hydroxymethyl groups.
Physicochemical Properties
- Solubility: Hydroxyphenyl and pyrimidinyl groups () improve aqueous solubility compared to bromophenyl or quinoline derivatives.
- Lipophilicity (LogP): Bromophenyl (higher LogP) and quinoline analogs are more lipophilic, favoring blood-brain barrier penetration, while hydroxylated derivatives may exhibit restricted CNS access.
Biological Activity
4-(4-Hydroxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-melanogenic, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a hydroxyphenyl group and a sulfonamide moiety. This unique structure is responsible for its diverse biological activities:
- Piperazine Ring : Known for its versatility in drug design, the piperazine scaffold can enhance binding interactions with biological targets.
- Hydroxyphenyl Group : This group contributes to antioxidant properties by scavenging free radicals.
- Sulfonamide Moiety : Often associated with antibacterial activity, this functional group can influence the compound's interaction with enzymes.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. For instance, compounds derived from this structure were shown to mitigate oxidative damage in cellular models, enhancing cell viability and reducing markers of oxidative stress such as malondialdehyde (MDA) levels and increasing glutathione (GSH) concentrations .
Anti-Melanogenic Effects
The compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Inhibiting TYR activity can be beneficial for treating hyperpigmentation disorders. Studies revealed that derivatives of this compound showed potent inhibition of TYR from Agaricus bisporus, suggesting potential applications in cosmetic formulations aimed at skin lightening .
Antimicrobial and Anticancer Properties
The compound has been investigated for antimicrobial and anticancer activities. Preliminary findings indicate that it possesses broad-spectrum antimicrobial effects against various bacterial strains and fungi. Additionally, its anticancer potential is being explored through mechanisms involving apoptosis induction in cancer cell lines .
Study 1: Antioxidant Efficacy
In a study assessing the antioxidant capacity of this compound, researchers conducted assays measuring DPPH radical scavenging activity. The results indicated that the compound significantly reduced DPPH radical levels compared to control groups, supporting its role as an effective antioxidant agent.
Study 2: Tyrosinase Inhibition
Another study focused on the anti-melanogenic properties of the compound. Using B16F10 melanoma cells, the researchers treated cells with varying concentrations of the compound and measured tyrosinase activity. The results demonstrated a dose-dependent inhibition of tyrosinase, highlighting its potential as a therapeutic agent in skin pigmentation disorders .
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant reduction in DPPH radicals |
| Tyrosinase Inhibition | Enzyme Activity Assay | Dose-dependent inhibition observed |
| Antimicrobial | Broth Microdilution Method | Broad-spectrum activity against bacteria |
| Anticancer | Cell Viability Assays | Induction of apoptosis in cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
